Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- is a complex heterocyclic compound that belongs to the class of benzothiopyranoindoles. This compound is characterized by the presence of a fused ring system that includes benzene, thiophene, and indole moieties, with a fluorine atom substitution at the 3-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate arylhydrazones with thiochroman-4-ones. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve heating under reflux conditions to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Benzo(e)(1)benzothiopyrano(4,3-b)indole: Similar structure but without the fluorine substitution.
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 2-fluoro-: Similar structure with fluorine substitution at the 2-position.
Uniqueness
The presence of the fluorine atom at the 3-position in Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- imparts unique chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its non-fluorinated or differently fluorinated analogs.
Properties
CAS No. |
52831-53-5 |
---|---|
Molecular Formula |
C19H10FNS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
7-fluoro-4-thia-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2,5(10),6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C19H10FNS/c20-12-6-8-15-17(9-12)22-10-16-14-7-5-11-3-1-2-4-13(11)18(14)21-19(15)16/h1-10H |
InChI Key |
QPGTUVFFPZTGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C3=CSC5=C4C=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.